molecular formula C4H4FNO B12968802 5-Fluorofuran-2-amine

5-Fluorofuran-2-amine

Katalognummer: B12968802
Molekulargewicht: 101.08 g/mol
InChI-Schlüssel: RORYSEBEHGISRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorofuran-2-amine: is a fluorinated derivative of furan, a heterocyclic organic compound. The introduction of a fluorine atom into the furan ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications. The presence of the amine group further enhances its reactivity and potential utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-amine typically involves the introduction of a fluorine atom into the furan ring followed by the incorporation of an amine group. One common method involves the fluorination of furan using reagents such as Selectfluor or cesium tetrafluorocobaltate (III). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The use of catalysts such as HY Zeolite nano-powder can enhance the efficiency of the synthesis, leading to higher yields and reduced reaction times . The scalability of these methods makes them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluorofuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated amides, alcohols, and other substituted furans, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 5-Fluorofuran-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The combination of these functional groups makes it a versatile compound in synthetic chemistry and drug development .

Eigenschaften

Molekularformel

C4H4FNO

Molekulargewicht

101.08 g/mol

IUPAC-Name

5-fluorofuran-2-amine

InChI

InChI=1S/C4H4FNO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI-Schlüssel

RORYSEBEHGISRF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.